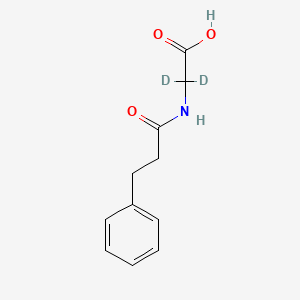

N-(3-Phenylpropionyl)glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |

InChI Key |

YEIQSAXUPKPPBN-MGVXTIMCSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Phenylpropionyl)glycine-d2, its synthesis, and its application in metabolic research, particularly as an internal standard for mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the fields of drug development and clinical diagnostics.

Core Chemical Properties

This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, a known biomarker for certain inborn errors of metabolism. The deuterium (B1214612) labeling at the C2 position of the glycine (B1666218) moiety makes it an ideal internal standard for quantitative analysis.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁D₂NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| CAS Number | 1219795-43-3 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 96-98 °C (for non-deuterated) | [3] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [2] |

Solubility

Solubility information is crucial for the preparation of stock solutions and experimental assays.

| Solvent | Solubility | Reference |

| DMSO | 100 mg/mL (477.92 mM) | [1] |

| Ethanol | ~30 mg/mL (for non-deuterated) | [5][6] |

| Dimethylformamide (DMF) | ~30 mg/mL (for non-deuterated) | [5][6] |

| PBS (pH 7.2) | ~1 mg/mL (for non-deuterated) | [6] |

Note: Sonication may be required to achieve complete dissolution in DMSO.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

| Condition | Recommended Storage | Duration | Reference |

| Solid (Powder) | -20°C | 3 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

Synthesis and Isotopic Labeling

General Synthesis Workflow

The logical flow for the synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Biological Significance and Application

N-(3-Phenylpropionyl)glycine is an acylglycine that is a minor metabolite of fatty acids. Its levels in urine are significantly increased in individuals with certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6]

Metabolic Pathway

The formation of N-(3-Phenylpropionyl)glycine in humans is a result of the detoxification of 3-phenylpropionic acid, which is produced by gut bacteria. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).

Caption: Metabolic pathway for the formation and excretion of N-(3-Phenylpropionyl)glycine.

In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to an accumulation of medium-chain acyl-CoAs, which can be alternatively metabolized, leading to an increase in the excretion of various acylglycines, including N-(3-Phenylpropionyl)glycine.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry assays for the diagnosis of inborn errors of metabolism.[7]

Quantitative Analysis of Acylglycines in Urine by LC-MS/MS

This section outlines a general protocol for the analysis of acylglycines in urine using a deuterated internal standard like this compound.[7][8][9]

4.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitates.

-

To a fixed volume of the supernatant (e.g., 100 µL), add the internal standard solution containing this compound to a final concentration appropriate for the instrument's linear range.

-

Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-(3-Phenylpropionyl)glycine) and the internal standard (this compound) must be determined and optimized. For this compound, the precursor ion will have an m/z two units higher than the non-deuterated form.

-

4.1.3. Quantification

The concentration of N-(3-Phenylpropionyl)glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis of urinary acylglycines using a deuterated internal standard.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the non-deuterated compound's data.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the two protons on the C2 of the glycine moiety (typically a doublet around 4.0 ppm in the non-deuterated form) will be absent due to the deuterium substitution. The remaining signals corresponding to the phenyl and propionyl groups will be present.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at an m/z value that is two units higher than that of the non-deuterated compound, reflecting the presence of the two deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.

This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For specific analytical method development, further optimization of the LC-MS/MS parameters is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]

- 3. mybiosource.com [mybiosource.com]

- 4. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2 (CAS number 1219795-43-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled internal standard crucial for the accurate diagnosis and monitoring of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details its physicochemical properties, synthesis, analytical applications, and the biochemical pathways in which its non-deuterated analog participates.

Compound Profile

This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, an acylglycine that serves as a key biomarker for MCAD deficiency. The incorporation of two deuterium (B1214612) atoms on the glycine (B1666218) moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | N-(3-Phenylpropionyl)glycine |

| CAS Number | 1219795-43-3[1] | 56613-60-6[2] |

| Molecular Formula | C₁₁H₁₁D₂NO₃ | C₁₁H₁₃NO₃[2] |

| Molecular Weight | 209.24 g/mol | 207.23 g/mol |

| Accurate Mass | 209.102 g/mol [1] | 207.089543287 g/mol |

| Appearance | Solid, white to off-white | Solid |

| Purity | Typically ≥98 atom % D, ≥98% chemical purity | ≥98.0% (HPLC) |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[3] | 2-8°C |

Biochemical Significance and Metabolic Pathway

N-(3-Phenylpropionyl)glycine is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[2] However, in certain inborn errors of metabolism, the excretion of specific acylglycines is significantly increased.[2] The formation of N-(3-Phenylpropionyl)glycine occurs through the conjugation of 3-phenylpropionic acid with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[4] 3-phenylpropionic acid itself is a product of the anaerobic bacterial metabolism of phenylalanine in the gut.[5][6]

In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoAs. The body attempts to detoxify these compounds by conjugating them with glycine, leading to a significant increase in the urinary excretion of corresponding acylglycines, including N-(3-Phenylpropionyl)glycine.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of glycine-d2 with 3-phenylpropionyl chloride.

Materials:

-

3-Phenylpropionyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Glycine-d2 Solution: Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide (e.g., 1 M) in an ice bath.

-

Acylation Reaction: While vigorously stirring the glycine-d2 solution, slowly add a solution of 3-phenylpropionyl chloride in an organic solvent such as dichloromethane. The reaction is a Schotten-Baumann reaction. Maintain the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the deuterium label can be confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum and the expected mass shift in the mass spectrum.

Quantification of Urinary N-(3-Phenylpropionyl)glycine using Stable Isotope Dilution GC-MS

This protocol is adapted from established methods for the diagnosis of MCAD deficiency.[7]

Materials:

-

Urine sample

-

This compound (internal standard)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample.

-

To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

-

Acidify the sample with HCl to approximately pH 1.

-

-

Extraction:

-

Extract the acylglycines from the acidified urine using a suitable organic solvent like ethyl acetate. Repeat the extraction process (e.g., 3 times).

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.

-

The mass spectrometer should be operated in the selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized N-(3-Phenylpropionyl)glycine and its deuterated internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of N-(3-Phenylpropionyl)glycine in the urine sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

-

Quantitative Data

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated analog in biological fluids. The concentration of N-(3-Phenylpropionyl)glycine is a key diagnostic marker for MCAD deficiency.

Table 2: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency Patients and Controls

| Patient Group | N-(3-Phenylpropionyl)glycine Concentration (µg/mg creatinine) | Reference |

| MCAD Deficiency Patients (Acute Phase) | Significantly elevated (e.g., > 100) | [7] |

| MCAD Deficiency Patients (Asymptomatic) | Moderately elevated (e.g., 10-100) | [7] |

| Healthy Controls | Low to undetectable (e.g., < 1) | [7] |

| Patient Controls (Other Diseases) | Low to undetectable (e.g., < 1) | [7] |

Note: The exact concentration ranges can vary between laboratories and analytical methods.

Concluding Remarks

This compound is an indispensable tool for clinical diagnostics, particularly in the field of inborn errors of metabolism. Its use as an internal standard in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of urinary N-(3-Phenylpropionyl)glycine, a critical biomarker for the diagnosis and management of MCAD deficiency. This technical guide provides researchers and clinicians with the fundamental knowledge required to effectively utilize this important analytical standard. Further research into the synthesis and application of other deuterated metabolites will continue to advance the field of metabolic disease diagnostics.

References

- 1. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 5. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]

- 6. Limitations of 3-phenylpropionylglycine in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-Phenylpropionyl)glycine-d2, a deuterated isotopologue of N-(3-Phenylpropionyl)glycine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Physicochemical Data

The incorporation of deuterium (B1214612) in this compound results in a higher molecular weight compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in quantitative mass spectrometry-based assays. The key quantitative data for both isotopologues are summarized below for direct comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H11D2NO3 | 209.24[1] | 1219795-43-3[1][2] |

| N-(3-Phenylpropionyl)glycine | C11H13NO3 | 207.23[3] | 56613-60-6[1][2][3] |

Structural Comparison and Isotopic Labeling

The structural distinction between N-(3-Phenylpropionyl)glycine and its deuterated form lies in the substitution of two hydrogen atoms with deuterium atoms on the glycine (B1666218) moiety. This specific labeling at the 2,2-position of the glycine backbone is illustrated in the diagram below.

Experimental Protocol: Quantification of N-(3-Phenylpropionyl)glycine in Biological Matrices using LC-MS/MS

This section outlines a representative experimental protocol for the use of this compound as an internal standard for the quantification of endogenous N-(3-Phenylpropionyl)glycine in a biological matrix such as plasma or urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock Solutions and Internal Standard Working Solution:

-

N-(3-Phenylpropionyl)glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(3-Phenylpropionyl)glycine in a suitable solvent such as methanol (B129727) or DMSO.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a stock solution of this compound.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a final concentration suitable for spiking into samples.

2. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

In a microcentrifuge tube, add 50 µL of the biological sample.

-

Add 10 µL of the IS working solution (100 ng/mL) to each sample, except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-(3-Phenylpropionyl)glycine: Determine the precursor ion and a suitable product ion.

-

This compound: Determine the precursor ion (shifted by +2 Da) and a corresponding product ion.

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analyte and internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the prepared calibration standards.

-

Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Generic Workflow for Bioanalytical Assays

The following diagram illustrates a typical workflow for a bioanalytical assay utilizing a deuterated internal standard.

References

The Metabolic Genesis of 3-Phenylpropionic Acid: A Technical Guide for Researchers

An in-depth exploration of the microbial and host metabolic pathways culminating in the production of 3-phenylpropionic acid, a significant microbiota-derived metabolite. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, detailed experimental protocols for its analysis, and quantitative data for comparative reference.

Introduction

3-Phenylpropionic acid (3-PPA), also known as hydrocinnamic acid, is a carboxylic acid that has garnered significant interest in the scientific community due to its origins in the gut microbiome and its potential physiological effects on the host. This metabolite is not endogenously produced by humans but arises from the microbial fermentation of dietary components, primarily the aromatic amino acid L-phenylalanine and various polyphenols. Its presence in systemic circulation and various tissues highlights the intricate metabolic interplay between the gut microbiota and the host. Understanding the metabolic pathways that govern the formation of 3-PPA is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting the gut-liver axis and beyond.

Metabolic Origins of 3-Phenylpropionic Acid

The synthesis of 3-PPA is a multi-step process predominantly carried out by anaerobic bacteria residing in the colon. The primary precursors for 3-PPA are derived from dietary protein and plant-based foods.

From L-Phenylalanine

A major pathway for 3-PPA production involves the reductive metabolism of L-phenylalanine, an essential amino acid. This conversion is primarily attributed to species within the genus Clostridium, such as Clostridium sporogenes. The pathway proceeds through the following key steps[1][2]:

-

Deamination: L-phenylalanine is first deaminated to form trans-cinnamic acid.

-

Reduction: Subsequently, trans-cinnamic acid is reduced to 3-phenylpropionic acid.

References

The Role of N-(3-Phenylpropionyl)glycine in the Diagnosis and Understanding of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation, characterized by impaired energy production during periods of catabolic stress. This can lead to life-threatening episodes of hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death. The diagnosis and management of MCAD deficiency rely on the identification of specific biomarkers that accumulate as a result of the enzymatic block. Among these, N-(3-Phenylpropionyl)glycine (PPG), a glycine (B1666218) conjugate of a gut microbiota-derived metabolite, serves as a crucial urinary marker. This technical guide provides a comprehensive overview of the role of PPG in MCAD deficiency, including quantitative data on its excretion, detailed experimental protocols for its detection, and a depiction of the relevant biochemical pathways and diagnostic workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for inborn errors of metabolism.

Introduction to MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme.[1] This enzyme plays a critical role in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.[1] A deficiency in MCAD activity leads to the accumulation of medium-chain fatty acids and their derivatives, which can be toxic and disrupt cellular energy metabolism.[1] Clinical manifestations are often triggered by periods of increased energy demand, such as fasting or illness.[2]

The biochemical hallmark of MCAD deficiency is the urinary excretion of specific acylglycines and acylcarnitines.[1] These metabolites are formed as a detoxification mechanism to eliminate the buildup of toxic medium-chain acyl-CoA esters.[1] Among the key diagnostic urinary biomarkers are n-hexanoylglycine, suberylglycine (B135176), and N-(3-Phenylpropionyl)glycine (PPG).[1][3]

N-(3-Phenylpropionyl)glycine: A Key Biomarker

N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine formed from the conjugation of 3-phenylpropionic acid (PPA) with glycine.[4] PPA is not a direct product of human fatty acid metabolism but is rather a metabolite produced by the anaerobic metabolism of phenylalanine by gut microbiota.[4] In individuals with MCAD deficiency, the impaired β-oxidation pathway leads to an accumulation of medium-chain acyl-CoAs, which are then available for conjugation with glycine by the enzyme glycine N-acyltransferase.[1] The presence of significantly elevated levels of PPG in the urine is highly indicative of MCAD deficiency.[1][3]

Quantitative Analysis of Urinary Acylglycines

The accurate quantification of urinary acylglycines is essential for the diagnosis of MCAD deficiency. The following tables summarize the urinary concentrations of N-(3-Phenylpropionyl)glycine, n-hexanoylglycine, and suberylglycine in patients with MCAD deficiency compared to control subjects, as reported in the seminal study by Rinaldo et al. (1988).[1]

Table 1: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency

| Group | N | Concentration (µg/mg of creatinine) |

| Mean ± SD | ||

| MCAD-deficient patients (Acute phase) | 21 | 18.3 ± 20.4 |

| MCAD-deficient patients (Asymptomatic) | 33 | 5.3 ± 6.9 |

| Healthy controls | 58 | Not detected |

| Patient controls | 40 | Not detected |

Table 2: Urinary Concentrations of n-Hexanoylglycine in MCAD Deficiency

| Group | N | Concentration (µg/mg of creatinine) |

| Mean ± SD | ||

| MCAD-deficient patients (Acute phase) | 21 | 108.7 ± 117.8 |

| MCAD-deficient patients (Asymptomatic) | 33 | 28.9 ± 35.8 |

| Healthy controls | 58 | 1.5 ± 0.5 |

| Patient controls | 40 | 1.8 ± 0.7 |

Table 3: Urinary Concentrations of Suberylglycine in MCAD Deficiency

| Group | N | Concentration (µg/mg of creatinine) |

| Mean ± SD | ||

| MCAD-deficient patients (Acute phase) | 21 | 45.2 ± 38.1 |

| MCAD-deficient patients (Asymptomatic) | 33 | 15.3 ± 18.2 |

| Healthy controls | 58 | 2.2 ± 1.1 |

| Patient controls | 40 | 2.5 ± 1.5 |

Experimental Protocols

The gold standard for the quantitative analysis of urinary acylglycines is stable-isotope dilution gas chromatography-mass spectrometry (GC-MS).[1][5] This method offers high sensitivity and specificity.

Protocol for Urinary Acylglycine Analysis by Stable Isotope Dilution GC-MS

This protocol is a synthesized representation based on established methodologies.[1][5]

3.1.1. Materials and Reagents

-

Urine sample

-

Internal standards: [¹³C₂,¹⁵N]n-hexanoylglycine, [¹³C₂,¹⁵N]3-phenylpropionylglycine, [¹³C₂,¹⁵N]suberylglycine

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

3.1.2. Sample Preparation

-

Sample Collection: Collect a random urine sample in a sterile container. Samples should be stored frozen at -20°C until analysis.

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of the stable isotope-labeled internal standards for each acylglycine to be quantified.

-

Acidification: Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

-

Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

-

Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen gas at room temperature.

3.1.3. Derivatization

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of pyridine.

-

Seal the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.

3.1.4. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5 or equivalent) with a suitable temperature program to separate the analytes. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 280°C.

-

Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the specific ions for the native and isotope-labeled acylglycines.

3.1.5. Quantification

-

Calculate the ratio of the peak area of the endogenous acylglycine to the peak area of its corresponding stable isotope-labeled internal standard.

-

Determine the concentration of the acylglycine in the urine sample by comparing this ratio to a standard curve generated using known concentrations of the acylglycines and internal standards.

-

Normalize the results to the urinary creatinine (B1669602) concentration, expressed as µg/mg of creatinine.

Visualizing the Pathways and Processes

Biochemical Pathway of N-(3-Phenylpropionyl)glycine Formation

The following diagram illustrates the metabolic pathway leading to the formation and excretion of N-(3-Phenylpropionyl)glycine in the context of MCAD deficiency.

Caption: Formation of N-(3-Phenylpropionyl)glycine in MCAD deficiency.

Diagnostic Workflow for MCAD Deficiency

This diagram outlines the typical workflow for the diagnosis of MCAD deficiency, from newborn screening to confirmatory testing.

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

N-(3-Phenylpropionyl)glycine is a highly specific and sensitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase deficiency. Its detection and quantification, in conjunction with other acylglycines, are fundamental to the timely and accurate diagnosis of this potentially life-threatening inborn error of metabolism. The reliance on a gut microbiota-derived precursor highlights the intricate interplay between host and microbial metabolism in the manifestation of genetic diseases. This technical guide provides essential data, protocols, and visual aids to support ongoing research and development efforts aimed at improving the diagnosis, understanding, and treatment of MCAD deficiency. The continued investigation into the roles of such biomarkers is crucial for advancing the field of personalized medicine for individuals with rare metabolic disorders.

References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical research and clinical diagnostics, the accuracy and reliability of measurements are paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and high-fidelity quantitative analysis. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to enhance the quality and reproducibility of their mass spectrometry data.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen.[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.[1] However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[2] This near-identical behavior is the key to their effectiveness, as they can accurately account for variability throughout the entire analytical workflow.[1]

The primary function of a deuterated internal standard is to normalize the analytical signal of the target analyte.[3] By adding a known quantity of the deuterated standard to a sample at the beginning of the preparation process, it experiences the same conditions as the analyte.[2] This includes variations in sample extraction, handling, and, most importantly, the unpredictable effects of the sample matrix on ionization efficiency in the mass spectrometer.[1][4] Because the analyte and the internal standard are affected in the same way, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards is widely considered the gold standard in quantitative bioanalysis for several key reasons:[2][5]

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can significantly suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][4] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][6]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the outset, accounts for these losses.[3]

-

Improved Accuracy and Precision: By correcting for the aforementioned sources of error, deuterated standards significantly improve the accuracy and precision of quantitative measurements, which is critical for regulatory submissions and clinical decision-making.[5][6]

-

Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in experimental conditions, leading to more reliable and reproducible data over time and across different laboratories.[7]

Key Considerations for Selecting and Using Deuterated Internal Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically >98%) to minimize any contribution of the unlabeled analyte to the internal standard's signal.[7][8]

-

Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H-D exchange with the solvent or matrix.[9][10] Labeling on heteroatoms (e.g., -OH, -NH) should be avoided.[9][11]

-

Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[11]

-

Potential for Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, known as the kinetic isotope effect.[5][12] While often minor, this can lead to differential ionization if the analyte and internal standard do not perfectly co-elute in a region of varying matrix effects.[8][12]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[5]

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[5]

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[5]

-

Vortex briefly to mix.[5]

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.[5]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[5]

-

The sample is now ready for LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[5]

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges

-

Vacuum manifold

-

Methanol (B129727) (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[5]

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[5]

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[5]

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.[5]

-

Washing (Optional): Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[5]

-

Transfer the reconstituted sample to an LC vial for analysis.[5]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

| Performance Metric | Without Internal Standard | With Structural Analog IS | With Deuterated IS | Reference |

| Precision (%CV) | 15-25% | 5-15% | <5% | [2] |

| Accuracy (%Bias) | ± 20-30% | ± 10-20% | ± 5% | [2] |

| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower | [5] |

Table 1. Comparison of analytical performance with and without different types of internal standards.

| Analyte | Matrix | Precision with Deuterated IS (%CV) | Accuracy with Deuterated IS (%Bias) | Reference |

| Immunosuppressants | Whole Blood | < 8% | ± 7% | [6] |

| Vitamin D Metabolites | Human Serum | < 10% | ± 10% | [13][14] |

| Testosterone | Human Plasma | < 6% | ± 5% | [15] |

Table 2. Examples of improved precision and accuracy in clinical bioanalysis using deuterated internal standards.

Visualizations

Workflow and Conceptual Diagrams

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Impact of co-elution on correcting for matrix effects.

Caption: Decision tree for selecting a suitable deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[5] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their quantitative mass spectrometry data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. waters.com [waters.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of N-(3-Phenylpropionyl)glycine-d2 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of N-(3-Phenylpropionyl)glycine-d2 powder, a deuterated analog of a metabolite associated with fatty acid metabolism. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols for its characterization.

General Information

This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for formulation development, quality control, and ensuring consistency in experimental outcomes.

Physical and Chemical Properties

The physical characteristics of this compound powder are summarized in the tables below. It is important to note that while some specific experimental values for the deuterated compound are not publicly available, the properties are expected to be very similar to its non-deuterated counterpart, N-(3-Phenylpropionyl)glycine.

Table 1: General Physical Properties

| Property | Value | Source |

| Appearance | Solid powder | [1] |

| Color | White to off-white | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available |

Table 2: Solubility Data

| Solvent | Solubility | Method | Source |

| DMSO | 100 mg/mL (477.92 mM) | Requires sonication | [1] |

| Methanol | Soluble | Not specified | |

| DMF | 30 mg/mL (for non-deuterated form) | Not specified | [3] |

| Ethanol | 30 mg/mL (for non-deuterated form) | Not specified | [3] |

| PBS (pH 7.2) | 1 mg/mL (for non-deuterated form) | Not specified | [3] |

Table 3: Spectroscopic and Chromatographic Data

| Technique | Data Summary |

| ¹H NMR | Spectral data available for the non-deuterated form, showing characteristic peaks for the phenyl, propionyl, and glycine (B1666218) moieties.[4] |

| ¹³C NMR | Spectral data available for the non-deuterated form.[4] |

| Mass Spectrometry | MS-MS and LC-MS data are available for the non-deuterated form, providing fragmentation patterns for structural confirmation.[4] |

| FTIR | Expected to show characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |

| HPLC | Purity is typically ≥98.0%.[5] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below. These protocols are based on standard pharmaceutical and chemical analysis guidelines.

Appearance and Color Determination

Objective: To visually inspect and describe the physical appearance and color of the powder.

Methodology (based on USP <631>):

-

Place a small, representative sample of the powder on a clean, white surface.

-

Observe the sample under a consistent, diffuse light source (e.g., a light box).

-

Describe the appearance of the powder (e.g., crystalline, amorphous, fine, granular).

-

Describe the color of the powder by comparing it to a standard color chart or by using descriptive terms (e.g., white, off-white, slightly yellow). The observation should be made against a white background.[6][7][8][9][10]

-

Record the observations.

Melting Point Determination

Objective: To determine the temperature at which the powder transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Ensure the powder is completely dry.

-

Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Bulk Density and Tapped Density

Objective: To determine the bulk and tapped densities of the powder, which are important for handling, storage, and capsule filling.

Methodology:

-

Bulk Density:

-

Weigh a 100 mL graduated cylinder.

-

Gently pour a known mass (e.g., 50 g) of the powder into the cylinder without compaction.

-

Level the top of the powder bed without compressing it and record the volume.

-

Calculate the bulk density (g/mL) by dividing the mass of the powder by the unsettled volume.[11][12][13][14]

-

-

Tapped Density:

-

Use the same graduated cylinder with the powder from the bulk density measurement.

-

Place the cylinder in a mechanical tapping apparatus.

-

Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant.

-

Record the final tapped volume.

-

Calculate the tapped density (g/mL) by dividing the mass of the powder by the final tapped volume.[12]

-

Solubility Determination

Objective: To determine the solubility of the powder in various solvents.

Methodology (Shake-Flask Method):

-

Add an excess amount of the powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[15][16][17][18][19]

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic and Chromatographic Characterization

Objective: To confirm the identity, structure, and purity of the compound.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small amount of the powder in a suitable deuterated solvent (e.g., DMSO-d6). Acquire the spectra on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.[20][21][22][23][24]

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. Fragmentation patterns (MS/MS) can be used for further structural elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Place a small amount of the powder directly onto the ATR crystal of an FTIR spectrometer or prepare a KBr pellet. The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, providing a molecular fingerprint.[25][26][27][28][29]

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column). Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time can be used for identification, and the peak area can be used to determine the purity of the compound.[30]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a chemical powder like this compound.

Caption: Workflow for the physical characterization of a powder.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. Phenylpropionylglycine | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]

- 6. youtube.com [youtube.com]

- 7. testinglab.com [testinglab.com]

- 8. mt.com [mt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Physical property reference standards in pharmaceuticals | LGC Standards [lgcstandards.com]

- 11. drugfuture.com [drugfuture.com]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. adpi.org [adpi.org]

- 15. pharmatutor.org [pharmatutor.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. www1.udel.edu [www1.udel.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Results for "nmr spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 24. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azom.com [azom.com]

- 26. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 27. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]

- 28. ngs-technology.com [ngs-technology.com]

- 29. richmondscientific.com [richmondscientific.com]

- 30. chromatographyonline.com [chromatographyonline.com]

Technical Guide: N-(3-Phenylpropionyl)glycine-d2 for Research Applications

This technical guide provides an in-depth overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document covers its suppliers, pricing, and technical specifications and provides a detailed experimental protocol for its application as an internal standard in mass spectrometry-based analysis. Furthermore, it elucidates the metabolic pathway in which its non-deuterated counterpart is involved.

Supplier and Pricing Information

This compound is available from several specialized chemical suppliers. While exact pricing is often subject to quotation, the following table summarizes key suppliers and available data for both the deuterated and non-deuterated forms to provide a market overview.

| Supplier | Product Name | Catalog Number (Example) | Purity | Pack Size | Price (USD) |

| MedchemExpress | This compound | HY-N7403S | 99.64% | Request Quote | Request Quote |

| Eurisotop | N-(3-PHENYLPROPIONYL)GLYCINE (2,2,-D2, 98%) | DLM-9715-PK | 98% | Request Quote | Request Quote |

| LGC Standards | N-(3-Phenylpropionyl)glycine-2,2-d2 | CDN-D-6247 | Not Specified | 0.01 g, 0.05 g | Request Quote |

| Non-Deuterated Form for Reference | |||||

| TargetMol | N-(3-Phenylpropionyl)glycine | T5529 | ≥98.0% (HPLC) | 25 mg | $29 |

| 1 mL x 10 mM (in DMSO) | $29 | ||||

| MyBioSource | N-(3-Phenylpropionyl)glycine biochemical | MBS6063840 | Not Specified | 1 g | $515 |

| 5x1 g | $2,145 | ||||

| Cayman Chemical | N-(3-Phenylpropionyl)glycine | 34392 | ≥98% | 100 mg | $28 |

| 250 mg | $67 | ||||

| 500 mg | $126 |

Technical Data

The following table summarizes the key technical specifications for this compound and its non-deuterated analog.

| Property | This compound | N-(3-Phenylpropionyl)glycine |

| Synonyms | N-(1-Oxo-3-phenylpropyl)glycine-2,2-d2, (3-Phenylpropionyl)glycine-d2 | 2-[(3-Phenylpropionyl)amino]acetic acid, 3-Phenylpropionyl glycine (B1666218), N-(1-Oxo-3-phenylpropyl)glycine |

| CAS Number | 1219795-43-3 | 56613-60-6 |

| Molecular Formula | C₁₁H₁₁D₂NO₃ | C₁₁H₁₃NO₃ |

| Molecular Weight | ~209.24 g/mol | 207.23 g/mol |

| Purity | Typically ≥98% | Typically ≥98% |

| Appearance | Solid | White to light yellow solid[1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | Powder: -20°C for ≥ 4 years.[3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727). | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml.[3] |

Metabolic Pathway of Phenylpropionate Glycine Conjugation

N-(3-Phenylpropionyl)glycine is a metabolite derived from the bacterial breakdown of phenylalanine in the gut. The resulting 3-phenylpropionic acid undergoes conjugation with glycine in the liver. This metabolic process is crucial for the detoxification and excretion of this compound. The pathway is of significant interest in the study of inborn errors of metabolism, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of N-(3-Phenylpropionyl)glycine can be a key diagnostic marker.[1][3][4]

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of its endogenous, non-labeled counterpart in biological samples using isotope dilution mass spectrometry.[4] This method offers high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO. Store at -20°C.

-

Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Sample Preparation from Urine

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

To 100 µL of the urine supernatant in a clean microcentrifuge tube, add 10 µL of the 10 µg/mL working internal standard solution.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized.

-

Detection: Multiple Reaction Monitoring (MRM) is ideal for quantification.

-

MRM Transitions:

-

N-(3-Phenylpropionyl)glycine: Q1 m/z 208.1 → Q3 m/z 76.1 (example transition, should be optimized).

-

This compound: Q1 m/z 210.1 → Q3 m/z 78.1 (example transition, should be optimized).

-

-

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Prepare a calibration curve by analyzing standards of known concentrations of the non-labeled analyte with a constant concentration of the internal standard.

-

Plot the peak area ratio against the concentration of the standards.

-

Determine the concentration of N-(3-Phenylpropionyl)glycine in the biological samples by interpolation from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

References

- 1. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Sensitive and Robust LC-MS/MS Method for the Quantification of N-(3-Phenylpropionyl)glycine in Human Plasma

Application Note

Abstract

This application note describes the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The method utilizes its deuterated stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol with acetonitrile.[1] Chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution, enabling a total run time of 5 minutes. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated and demonstrated excellent linearity, accuracy, precision, and sensitivity over the calibrated concentration range, making it suitable for high-throughput bioanalysis in clinical and research settings.

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a key metabolite.[2][3][4] Its quantification in biological fluids is crucial for research, as elevated levels are often associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6] Accurate and reliable measurement of this metabolite is essential for diagnostic screening and metabolic studies.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting variations in sample processing and matrix effects, thereby ensuring the highest data quality.

This note provides a detailed protocol for a fully validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine, designed for researchers and professionals in drug development and clinical diagnostics.

Experimental

2.1. Materials and Reagents

-

Analytes: N-(3-Phenylpropionyl)glycine (CAS: 56613-60-6) and this compound (CAS: 1219795-43-3) were sourced from a commercial supplier.[2][9]

-

Solvents: LC-MS grade acetonitrile, methanol, and water were obtained from a reputable chemical vendor.

-

Reagents: Formic acid (LC-MS grade).

-

Matrix: Blank human plasma was sourced from an accredited biobank.

2.2. Instrumentation

-

LC System: A standard HPLC or UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Thermo TSQ Altis, or Agilent 6400 Series) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 column (e.g., Phenomenex Luna C18, 50 x 2.0 mm, 5 µm) was used for chromatographic separation.[8]

2.3. Preparation of Standards and Quality Controls

-

Stock Solutions: Primary stock solutions of N-(3-Phenylpropionyl)glycine (1 mg/mL) and this compound (IS, 1 mg/mL) were prepared in methanol.

-

Working Solutions: A series of working standard solutions for the calibration curve (CC) and quality control (QC) samples were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution: The IS stock was diluted to a final concentration of 100 ng/mL in acetonitrile. This solution serves as both the protein precipitation agent and the IS dosing solution.

Detailed Protocols

3.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][10][11]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Allow plasma samples to thaw completely on ice.[12][13] Vortex briefly to ensure homogeneity.

-

Pipette 50 µL of plasma into the corresponding labeled tubes.

-

Add 250 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.[7] The 5:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

-

Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[7][12]

-

Inject an aliquot (typically 5-10 µL) of the supernatant for LC-MS/MS analysis.[7]

3.2. LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters were optimized to achieve sensitive and specific detection of the analyte and internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna C18 (50 x 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0.0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B) |

3.3. Mass Spectrometry and MRM Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions were optimized by infusing standard solutions of the analyte and IS.[14][15][16] The most intense and specific precursor-to-product ion transitions were selected for quantification and confirmation.[17]

Table 2: Optimized MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

|---|---|---|---|---|---|

| N-(3-Phenylpropionyl)glycine (Quantifier) | 208.1 | 76.1 | 100 | 25 | 80 |

| N-(3-Phenylpropionyl)glycine (Qualifier) | 208.1 | 105.1 | 100 | 20 | 80 |

| This compound (IS) | 210.1 | 78.1 | 100 | 25 | 80 |

Note: The molecular weight of N-(3-Phenylpropionyl)glycine is 207.23 g/mol . The precursor ion [M+H]+ is m/z 208.1. The d2-IS precursor is m/z 210.1.[2][18]

Results and Data Presentation

The method was validated for linearity, accuracy, precision, and sensitivity according to established bioanalytical method validation guidelines.

Table 3: Calibration Curve Performance

| Parameter | Result |

|---|---|

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 6 | 0.98 | 98.0 | ≤ 15.0 |

| Low QC | 3.0 | 6 | 2.91 | 97.0 | ≤ 10.0 |

| Mid QC | 100 | 6 | 102.5 | 102.5 | ≤ 8.0 |

| High QC | 800 | 6 | 789.6 | 98.7 | ≤ 7.5 |

LLOQ: Lower Limit of Quantification

Visualizations

Caption: Workflow for the quantification of N-(3-Phenylpropionyl)glycine in plasma.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput automation. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for clinical research and metabolic studies requiring precise measurement of this important acylglycine.

References

- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]

- 3. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 4. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mybiosource.com [mybiosource.com]

- 7. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. forensicrti.org [forensicrti.org]

- 18. Phenylpropionylglycine | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-(3-Phenylpropionyl)glycine-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Phenylpropionyl)glycine is a key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate quantification of this analyte in biological matrices, typically urine, is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as N-(3-Phenylpropionyl)glycine-d2, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS methods.

Principle and Application

The principle of using this compound as an internal standard relies on the stable isotope dilution technique. This method involves adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, correcting for any sample loss or matrix effects during the analytical procedure.

The primary application is the quantitative analysis of N-(3-Phenylpropionyl)glycine in urine for the diagnosis and monitoring of patients with MCAD deficiency.

Experimental Protocols

This section details a representative experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human urine using this compound as an internal standard.

2.1. Materials and Reagents

-

N-(3-Phenylpropionyl)glycine analytical standard

-

This compound internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol (B129727)

-

Formic acid (LC-MS grade)

-

Human urine (control and patient samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2.2. Sample Preparation

-

Urine Sample Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis.

-

Preparation of Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50:50 methanol:water.

-

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.

-

To 100 µL of supernatant, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex mix for 10 seconds.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-(3-Phenylpropionyl)glycine | 208.1 | 76.1 | 100 | 15 |

| This compound | 210.1 | 78.1 | 100 | 15 |

Data Presentation: Method Validation Summary

The following tables summarize representative quantitative data for a validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine using this compound as an internal standard.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 0.1 - 100 µg/mL |

| Regression Equation | y = 0.045x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Spiked Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| 0.3 | 98.5 | 4.2 | 99.1 | 5.5 |

| 5.0 | 101.2 | 3.1 | 100.5 | 4.1 |

| 50.0 | 99.8 | 2.5 | 101.0 | 3.2 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| N-(3-Phenylpropionyl)glycine | 92.5 | 95.1 |

| This compound | 93.1 | 94.8 |

Visualizations

Diagram 1: Experimental Workflow for Quantification of N-(3-Phenylpropionyl)glycine

Application Notes and Protocol for the Urinary Analysis of N-(3-Phenylpropionyl)glycine-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction